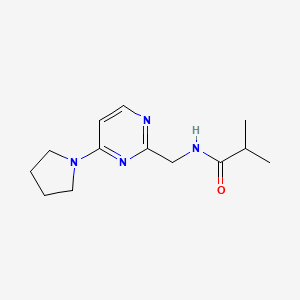

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-10(2)13(18)15-9-11-14-6-5-12(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCGKOFAEVRCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine-pyrimidine core, which can then be further functionalized to introduce the isobutyramide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has been investigated for its role as a potential anticancer agent. Its structural similarities to known kinase inhibitors suggest that it may interact with various protein targets involved in tumor growth and proliferation. Studies indicate that compounds with pyrimidine and pyrrolidine moieties can inhibit specific kinases, potentially leading to reduced cancer cell viability .

Mechanism of Action

The compound's mechanism of action may involve the inhibition of signaling pathways critical for cancer cell survival. For instance, it may target the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancers. By inhibiting this pathway, this compound could induce apoptosis in malignant cells .

Neuropharmacology

Cognitive Enhancement

Research suggests that compounds similar to this compound may enhance cognitive functions. The pyrrolidine ring structure is known to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for learning and memory processes .

Antimicrobial Activity

Inhibition of Pathogenic Bacteria

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide, we analyze structurally related compounds from literature and catalogs. Key comparisons focus on core scaffolds, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Key Observations

Core Structure Differences: The target compound employs a pyrimidine core, which differs from the pyridine cores in the analogs listed in .

Substituent Profiles :

- The pyrrolidin-1-yl group is conserved across all compounds, suggesting its role in modulating steric bulk or interacting with hydrophobic pockets. However, the analogs in feature additional chloro and silyl ether groups, which are absent in the target compound. These substituents may confer metabolic resistance (e.g., silyl ethers protect against oxidation) but could also reduce solubility .

- The isobutyramide group in the target compound is less sterically hindered than the pivalamide group in the second analog. This difference may improve solubility and reduce off-target interactions compared to bulkier tertiary amides.

Hypothetical Pharmacokinetic Properties :

- Based on structural trends, the target compound’s pyrimidine core and isobutyramide group likely enhance aqueous solubility compared to the silyl ether-containing analogs. However, its metabolic stability may be lower due to the lack of protective silyl groups.

Research Findings and Limitations

- Experimental Data Gaps: No direct biological data (e.g., IC₅₀, solubility, toxicity) for this compound are available in the provided evidence. Comparisons are thus based on structural extrapolation.

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 251.32 g/mol

The core structure includes a pyrimidine ring substituted with a pyrrolidine moiety, which is known to influence the compound's biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a pyrimidine core have shown potent inhibition of various kinases involved in cancer progression, including FLT3 and CDK kinases. In particular, one study reported that a related compound demonstrated an IC of 0.008 μM against MV4-11 cells, indicating strong antiproliferative activity .

The mechanism by which these compounds exert their effects often involves the inhibition of specific signaling pathways critical for tumor growth and survival. For example, the inhibition of FLT3 leads to reduced phosphorylation of downstream targets such as ERK and AKT, ultimately triggering apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the pyrimidine ring and the pyrrolidine moiety. Modifications can significantly enhance or diminish biological activity. For example, the introduction of electron-donating groups at specific positions on the pyrimidine ring has been shown to increase potency against certain cancer cell lines .

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been investigated for their antibacterial properties. A series of N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated selective antibacterial activity against Gram-positive bacteria, including MRSA . This suggests that this compound may also possess antimicrobial properties worth exploring.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives showed that those containing a pyrrolidine substituent exhibited enhanced cytotoxicity against various cancer cell lines. The most active compound in this series resulted in significant tumor regression in xenograft models .

Case Study 2: Antibacterial Activity

Another research effort focused on evaluating the antibacterial efficacy of related compounds against resistant strains of Staphylococcus aureus. The findings revealed that modifications to the core structure could yield compounds with MIC values as low as 2.0 μM against resistant strains .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC / MIC (μM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.008 | FLT3 |

| Compound B | Antibacterial | 0.41 | Micrococcus luteus |

| Compound C | Anticancer | 0.025 | CDK2 |

| Compound D | Antibacterial | 2.0 | MRSA |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-donating group at position 6 | Increased potency against cancer cells |

| Alkyl substitution on nitrogen | Enhanced antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.